Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
CAS No.: 270065-80-0
Cat. No.: VC1997923
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270065-80-0 |
|---|---|
| Molecular Formula | C16H20F3NO4 |
| Molecular Weight | 347.33 g/mol |
| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
| Standard InChI Key | UKFKHDUXBBWVHB-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |
Introduction
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a fluorinated amino acid derivative with applications in pharmaceutical development and peptide synthesis. This compound combines a tert-butoxycarbonyl (Boc) protected amino group, a 4-trifluoromethyl-substituted phenyl moiety, and a butyric acid backbone. Below is a detailed analysis of its properties, synthesis, and research applications.
Molecular Identity
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IUPAC Name: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.246 g/cm³ (predicted) | |
| Boiling Point | 449.7 ± 45.0 °C (predicted) | |
| pKa | 4.38 ± 0.10 (predicted) | |
| Storage Conditions | 2–8°C |
Synthesis and Preparation
The synthesis involves asymmetric hydrogenation to establish stereochemistry and Boc protection of the amino group. Key steps include:
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Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.
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Asymmetric synthesis using chiral catalysts to achieve the S configuration.
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Boc protection under mild acidic conditions to stabilize the amine .
Reaction conditions (e.g., solvents like methanol or THF) are optimized for high yield and purity.
Pharmaceutical and Research Applications
Drug Development
This compound serves as a key intermediate in synthesizing bioactive molecules targeting metabolic disorders and cancer. The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic protein pockets (e.g., enzymes or receptors) .
Peptide Synthesis
The Boc group enables site-specific protection, allowing selective modification of amino acids. This facilitates the synthesis of complex peptides with tailored pharmacokinetic properties .
Fluorinated Compound Research
The trifluoromethyl moiety contributes to stability and bioavailability, making the compound valuable for designing fluorinated drugs. Its electron-withdrawing nature modulates electronic interactions in drug-target binding .
Analytical Chemistry
Used as a standard in chromatography and mass spectrometry for calibrating instruments analyzing fluorinated compounds .
Research Findings and Biological Activity
Mechanistic Insights
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Lipophilicity-Driven Interactions: The trifluoromethyl group increases hydrophobic interactions, enhancing affinity for targets like kinases or proteases .
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Biological Effects: Modulation of protein function (e.g., enzyme inhibition) has been observed, though specific targets require further validation .
Future Directions
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Optimization: Studies focus on improving synthetic routes and exploring structure-activity relationships (SAR) .
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Therapeutic Potential: Preclinical trials are needed to assess efficacy and toxicity in metabolic and oncological contexts .
Data Tables
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.33 g/mol | |
| Density | 1.246 g/cm³ | |
| Boiling Point | 449.7 ± 45.0 °C | |
| pKa | 4.38 ± 0.10 |
Table 2: Applications and Uses
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